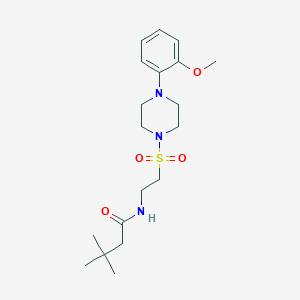

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a compound that has garnered interest due to its potential therapeutic applications. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities .

Wirkmechanismus

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of this compound with alpha1-adrenergic receptors affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction is associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action include the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This leads to changes in blood pressure and urinary function .

Biochemische Analyse

Biochemical Properties

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Cellular Effects

In cellular contexts, this compound has been found to have neuroprotective potential . It has been shown to ameliorate alterations induced by aluminium chloride on behavioural and neurochemical indices in animal models . This includes improvements in short-term memory and anxiety levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with alpha1-adrenergic receptors . In silico docking and molecular dynamics simulations have shown that the compound can bind to these receptors, leading to their activation or blockade .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, as observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At doses of 3 and 5 mg/kg for 6 weeks, the compound was found to have protective effects against aluminium-induced neurotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.

Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

Urapidil: Used to treat hypertension by acting on alpha1-adrenergic receptors.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is unique due to its specific chemical structure, which provides a distinct binding affinity and pharmacokinetic profile compared to other similar compounds . This uniqueness makes it a promising candidate for further research and potential therapeutic applications.

Biologische Aktivität

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a compound of significant interest due to its potential therapeutic applications, particularly in the context of neuropharmacology and cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H24N4O6S

- Molecular Weight : 448.5 g/mol

- CAS Number : 897610-94-5

The compound is characterized by the presence of a piperazine ring and a sulfonamide group, which are known to contribute to its biological activity.

Target Receptors

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This class of G-protein-coupled receptors plays a crucial role in various physiological processes, including vasoconstriction and smooth muscle contraction.

Binding Affinity

The compound exhibits a binding affinity for α1-AR with dissociation constants (K_d) ranging from 22 nM to 250 nM , indicating its potential effectiveness as an antagonist or modulator of these receptors.

Biochemical Pathways

Upon binding to α1-AR, the compound influences several biochemical pathways:

- Vasoconstriction : Activation leads to the contraction of vascular smooth muscles.

- Lower Urinary Tract Effects : It may affect bladder function and urinary output.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using in silico modeling techniques. Key parameters include:

- Absorption : The compound is expected to have good oral bioavailability.

- Distribution : It likely distributes widely due to its lipophilic nature.

- Metabolism : Predominantly metabolized in the liver.

- Excretion : Primarily excreted via urine.

Neuroprotective Potential

Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis under stress conditions .

Cardiovascular Effects

In animal models, the compound has demonstrated efficacy in reducing blood pressure through its action on α1-ARs. This suggests potential applications in treating hypertension and related cardiovascular disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds derived from piperazine:

- Dopamine D(3) Receptor Interaction : A related compound showed selective affinity for dopamine D(3) receptors, indicating that structural modifications can lead to varying receptor selectivity .

- PET Imaging Studies : Research involving radiolabeled analogs has used similar piperazine derivatives as tracers for serotonin receptors in PET imaging, highlighting their relevance in neuroscience research .

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Alpha1-Adrenergic Activity | K_d values between 22 nM - 250 nM | |

| Neuroprotective Effects | Protects neuronal cells from apoptosis | |

| Cardiovascular Effects | Reduces blood pressure in animal models |

Eigenschaften

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-19(2,3)15-18(23)20-9-14-27(24,25)22-12-10-21(11-13-22)16-7-5-6-8-17(16)26-4/h5-8H,9-15H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKICNZMEPBLRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.